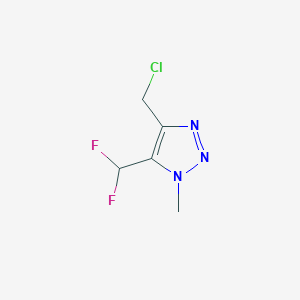

4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C5H6ClF2N3 and its molecular weight is 181.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with difluoromethyl groups are known for their unique lipophilic and hydrogen bonding properties . They have been explored in various functional groups to tune intermolecular interactions .

Mode of Action

Difluoromethyl-substituted compounds are known to interact with their targets through hydrogen bonding . The strength of this bonding is determined by the group to which it is appended .

Biochemical Pathways

Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Result of Action

Difluoromethyl-substituted compounds have been found to be potentially highly useful dual h-bond donor/acceptor moieties .

Action Environment

The action of this compound is influenced by the reaction environment . For instance, the outcomes of reactions involving difluoromethyl-substituted compounds are restricted by the reaction environment . Without the use of a base, gem-difluoro-oxylated quinazolin(thi)ones were afforded effectively as a sole product .

Biologische Aktivität

4-(Chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, particularly focusing on its antimicrobial and antitrypanosomal activities.

- Chemical Name: this compound

- CAS Number: 2138555-23-2

- Molecular Formula: C6H6ClF2N3

- Molecular Weight: 195.58 g/mol

Synthesis

The synthesis involves standard methods for triazole formation, typically employing azides and alkenes in a cycloaddition reaction. The chloromethyl and difluoromethyl groups are introduced through halogenation and fluorination steps.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles demonstrate potent activity against various bacterial strains. The following table summarizes key findings related to the antibacterial activity of triazole derivatives:

The presence of the difluoromethyl group is believed to enhance the compound's lipophilicity, improving membrane penetration and thus increasing its antibacterial efficacy.

Antitrypanosomal Activity

A recent study evaluated the trypanocidal potential of 1,2,3-triazole analogs, including compounds similar to this compound. The results indicated promising activity against Trypanosoma cruzi, with IC50 values significantly lower than those of standard treatments:

| Compound | IC50 (µM) | Effectiveness Against Amastigotes |

|---|---|---|

| Compound X | 0.21 | High |

| Compound Y | 1.23 | Moderate |

| This compound (hypothetical) | < 6.20 (predicted) | High |

The structure–activity relationship (SAR) studies suggest that modifications to the triazole core can enhance biological activity against trypanosomes .

Case Studies

Case Study 1: Antibacterial Screening

In a study conducted by Indian researchers, various triazole derivatives were synthesized and screened for antibacterial activity against E. coli and Bacillus subtilis. The compound with a chloromethyl group showed significant inhibition similar to traditional antibiotics .

Case Study 2: Trypanosoma cruzi Inhibition

A study focusing on triazole-based hybrids demonstrated that certain derivatives exhibited potent activity against T. cruzi, with some compounds achieving IC50 values as low as 0.21 µM. This highlights the potential for developing new treatments for Chagas disease using triazole scaffolds .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-5-(difluoromethyl)-1-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2N3/c1-11-4(5(7)8)3(2-6)9-10-11/h5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSQRFWKAHQWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)CCl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138555-23-2 |

Source

|

| Record name | 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.